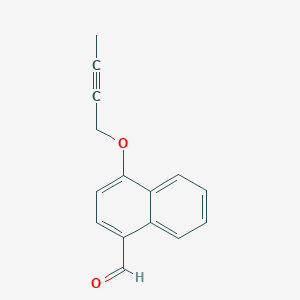

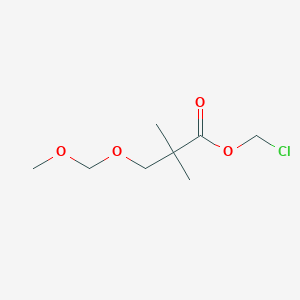

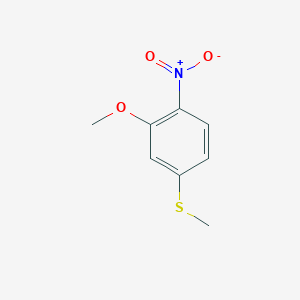

![molecular formula C13H13ClF3NS B1472163 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride CAS No. 1803605-88-0](/img/structure/B1472163.png)

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride

Übersicht

Beschreibung

The compound “1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride” is an aromatic amine . It is a derivative of 2-Thiopheneethylamine, which is known to undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C13H12F3NS . The InChI string representation of the molecule isInChI=1S/C13H12F3NS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,17H2,1H3 . The Canonical SMILES representation is CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N . Physical And Chemical Properties Analysis

The molecular weight of this compound is 271.30 g/mol . Other computed properties include XLogP3-AA of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, an exact mass of 271.06425505 g/mol, a monoisotopic mass of 271.06425505 g/mol, a topological polar surface area of 54.3 Ų, a heavy atom count of 18, and a complexity of 274 .Wissenschaftliche Forschungsanwendungen

Polymerization Initiators

A study by Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives showcased excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, surpassing commercial photoinitiators in efficiency and overcoming oxygen inhibition. The photochemical mechanisms of these initiators were investigated through various spectroscopic and electrochemical techniques, indicating their potential in advanced polymerization applications (Zhang et al., 2015).

Antimicrobial Activity

Bhoomandla et al. (2020) reported the synthesis of novel indeno[1, 2-b][1,8]naphthyridin-6(11H)-one derivatives, prepared using a three-component synthesis involving 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine. These compounds exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida strains, highlighting their potential in developing new antimicrobial agents (Bhoomandla et al., 2020).

Electroluminescence and Emission Properties

Liu et al. (2016) designed a three-armed star-shaped single-polymer system incorporating tris(4-(3-hexyl-5-(7-(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)phenyl)amine (TN) cores for red emission, with benzothiadiazole (BT) and polyfluorene (PF) as green and blue arms, respectively. This system achieved saturated white emission with impressive efficiency, showcasing its application in electroluminescent devices (Liu et al., 2016).

Crystal Structures and Chemical Reactions

Silva et al. (2014) explored the crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative, revealing insights into their preparation, analytical characterization, and structural details. These findings contribute to the understanding of molecular interactions and structural chemistry of thiophen-based compounds (Silva et al., 2014).

Advanced Synthesis Techniques

Kamila et al. (2012) discussed the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, indicating the efficiency of modern synthesis techniques in producing complex thiophen-based molecules. This method represents a significant advancement in the synthesis of heterocyclic compounds, offering potential applications in various fields of chemistry and pharmacology (Kamila et al., 2012).

Eigenschaften

IUPAC Name |

1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NS.ClH/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16;/h2-8H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHNCGCLFFYOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

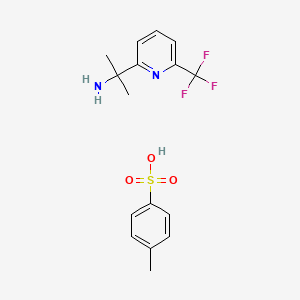

![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)

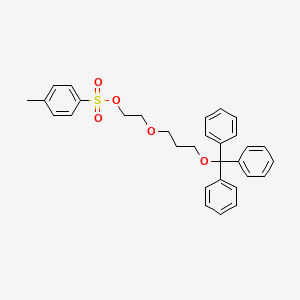

![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)

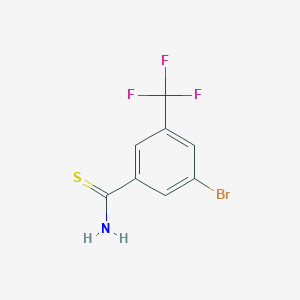

![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)